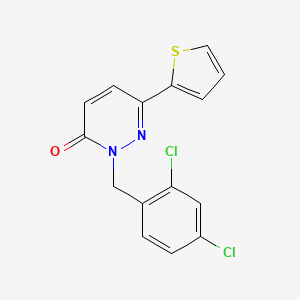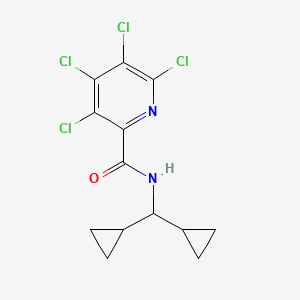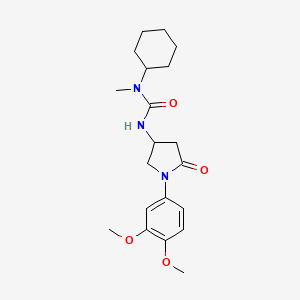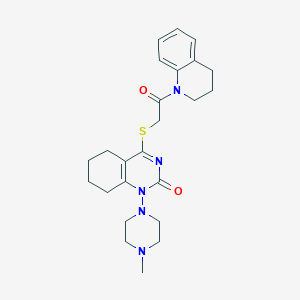
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unfortunately, I couldn’t find any specific description for this compound.
Synthesis Analysis
No specific synthesis methods for this compound were found in my search.Molecular Structure Analysis
I couldn’t find any specific information on the molecular structure of this compound.Chemical Reactions Analysis
No specific chemical reactions involving this compound were found.Physical And Chemical Properties Analysis
I couldn’t find any specific physical or chemical properties for this compound.Scientific Research Applications
Antibacterial and Antimicrobial Applications
Quinazoline derivatives have been synthesized and evaluated for their antibacterial activities. For example, enantiomers of temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class, showed broad-spectrum antimicrobial properties (Chu et al., 1991). Additionally, novel 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives were synthesized and exhibited antimicrobial activities (El-zohry & Abd-Alla, 2007).
Anticonvulsant and Analgesic Activities
Research on thioxoquinazolinone derivatives highlighted their potential as anticonvulsant and antimicrobial agents. A series of novel derivatives were synthesized, showing broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds also exhibited significant anticonvulsant activity (Rajasekaran et al., 2013).
Anticancer Activities
Tetrahydroisoquinolines, a structural motif related to tetrahydroquinazolines, have been explored for their therapeutic potential, including anticancer activities. These compounds have been recognized as privileged scaffolds, with some derivatives showing promise in drug discovery for cancer treatment (Singh & Shah, 2017).
Antitumor Agents
A novel series of 2-substituted thio-3-phenethylquinazolin-4(3H)-ones demonstrated in vitro antitumor activity. Certain derivatives showed selective activities against renal, breast cancer, leukemia, and non-small cell lung cancer cell lines, indicating their potential as antitumor agents (Alanazi et al., 2013).
Malaria Chemotherapy
A novel 4-aminoquinoline derivative showed curative activity against chloroquine-resistant malaria parasites, representing a significant step towards overcoming drug resistance in malaria chemotherapy (Dola et al., 2016).
Safety And Hazards
No specific safety or hazard information for this compound was found.
Future Directions
Without specific studies or papers on this compound, it’s difficult to predict future directions for research.
properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2S/c1-26-13-15-27(16-14-26)29-21-11-5-3-9-19(21)23(25-24(29)31)32-17-22(30)28-12-6-8-18-7-2-4-10-20(18)28/h2,4,7,10H,3,5-6,8-9,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTLGWKVMVUGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B2698826.png)
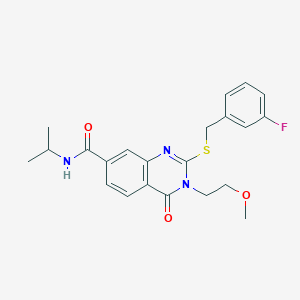
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2698830.png)
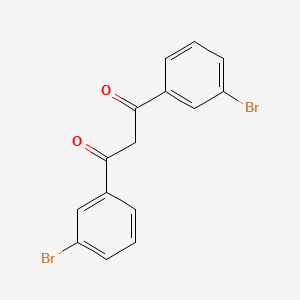
![(3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone](/img/structure/B2698833.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide](/img/structure/B2698835.png)
![4-[(2-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2698836.png)
![{3-Amino-4-[(4-bromophenyl)sulfonyl]-5-[(2,6-dimethylphenyl)amino]thien-2-yl}(4-chlorophenyl)methanone](/img/structure/B2698837.png)
![(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2698841.png)
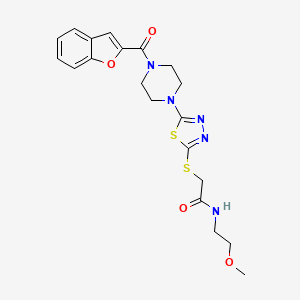
![Tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2698843.png)
